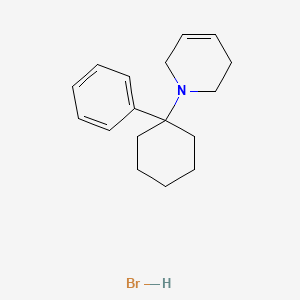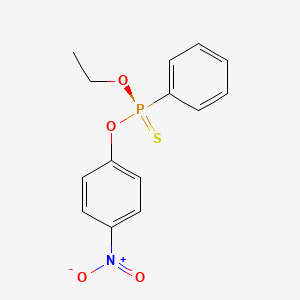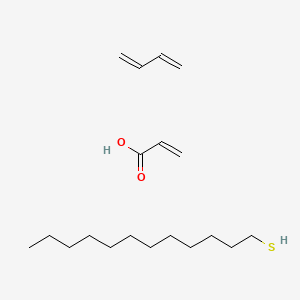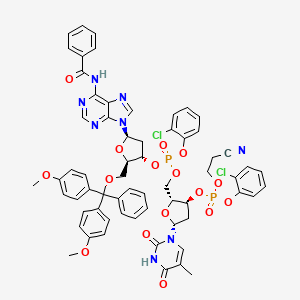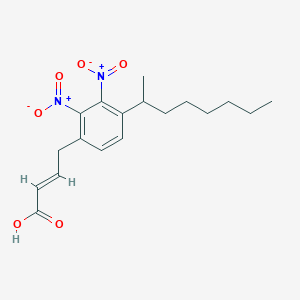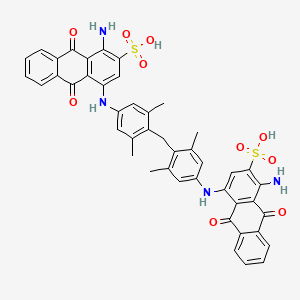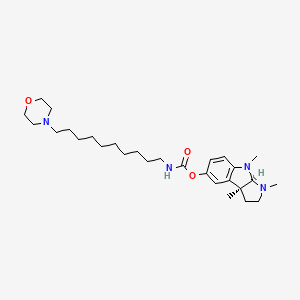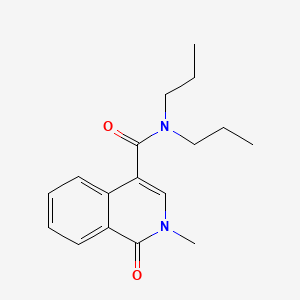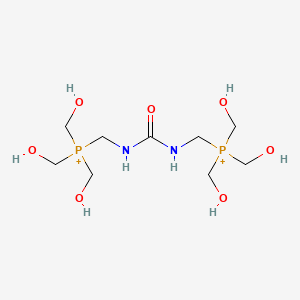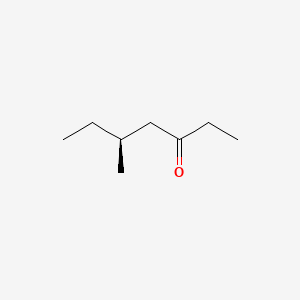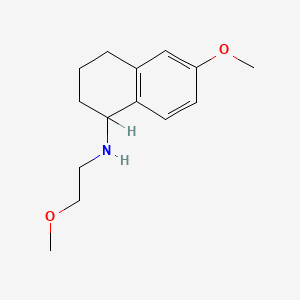
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine is a synthetic organic compound that belongs to the class of naphthalenamines. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound has a tetrahydro structure, indicating partial saturation of the naphthalene ring, and contains methoxy and methoxyethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Reduction: The naphthalene ring is partially reduced to form the tetrahydro structure.
Methoxylation: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxy and methoxyethyl groups may play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks the methoxy and methoxyethyl groups.
6-Methoxy-1-naphthalenamine: Contains a methoxy group but lacks the tetrahydro structure.
N-(2-Methoxyethyl)-1-naphthalenamine: Contains the methoxyethyl group but lacks the tetrahydro structure.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine is unique due to its specific combination of functional groups and partial saturation of the naphthalene ring, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52373-06-5 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
6-methoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-16-9-8-15-14-5-3-4-11-10-12(17-2)6-7-13(11)14/h6-7,10,14-15H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
IISRZFUTUUXXRG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1CCCC2=C1C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


